molecular formula C22H15BrN2O B11711742 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline

3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline

Cat. No.: B11711742
M. Wt: 403.3 g/mol
InChI Key: LWHCEAVWTOIXBF-IIGMHIQPSA-N
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Description

(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 3-bromobenzaldehyde under basic conditions to form the corresponding Schiff base. This reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its pharmacokinetic properties.

Industry

In the industrial sector, (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-BROMOPHENYL)PROP-2-EN-1-IMINE: Similar structure but with a different position of the bromine atom.

    (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-CHLOROPHENYL)PROP-2-EN-1-IMINE: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of new materials and molecules.

Properties

Molecular Formula

C22H15BrN2O

Molecular Weight

403.3 g/mol

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3-bromophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H15BrN2O/c23-18-9-3-6-16(14-18)7-5-13-24-19-10-4-8-17(15-19)22-25-20-11-1-2-12-21(20)26-22/h1-15H/b7-5+,24-13?

InChI Key

LWHCEAVWTOIXBF-IIGMHIQPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC(=CC=C4)Br

Origin of Product

United States

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